Lipophilicity Differentiation: 6-Chloro-8-methylisoquinoline vs. 6-Chloroisoquinoline and 8-Methylisoquinoline
The introduction of both chloro and methyl substituents in 6-Chloro-8-methylisoquinoline produces a measurable shift in lipophilicity compared to mono-substituted analogs. 6-Chloro-8-methylisoquinoline exhibits a calculated LogP of 2.86, representing an increase of 0.32 log units versus 8-Methylisoquinoline (LogP 2.54) and a modest decrease of 0.03 log units versus 6-Chloroisoquinoline (LogP 2.89) . This positioning reflects the balanced contribution of the hydrophobic methyl group and the polarizable chlorine atom, yielding a distinct lipophilicity window that influences solvent partitioning behavior and membrane permeability predictions .
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.86 |
| Comparator Or Baseline | 6-Chloroisoquinoline (LogP = 2.89); 8-Methylisoquinoline (LogP = 2.54) |
| Quantified Difference | +0.32 log units vs. 8-Methylisoquinoline; -0.03 log units vs. 6-Chloroisoquinoline |
| Conditions | Calculated/In silico predicted values from vendor technical datasheets; standard computational methods |
Why This Matters
Lipophilicity differences of this magnitude affect chromatographic retention times during purification and influence predicted membrane permeability in early-stage drug discovery programs, rendering generic substitution unacceptable.
